Sodium pentanoate-1-13C

Description

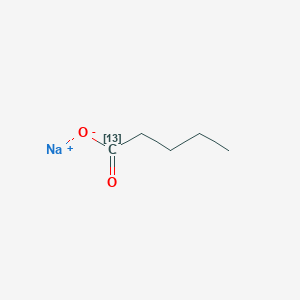

Sodium pentanoate-1-¹³C (C₅H₉¹³COONa) is the sodium salt of pentanoic acid (valeric acid) isotopically labeled with carbon-13 at the first position of the carboxylic acid group. This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracer studies due to its high isotopic enrichment (99 atom % ¹³C), which enables precise tracking of biochemical pathways . Its molecular structure comprises a straight-chain alkyl group (C₄H₉) bonded to a ¹³C-enriched carboxylate moiety (COONa).

Properties

Molecular Formula |

C5H9NaO2 |

|---|---|

Molecular Weight |

125.11 g/mol |

IUPAC Name |

sodium;(113C)pentanoate |

InChI |

InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1/i5+1; |

InChI Key |

LHYPLJGBYPAQAK-LJJZSEGWSA-M |

Isomeric SMILES |

CCCC[13C](=O)[O-].[Na+] |

Canonical SMILES |

CCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium pentanoate-1-13C can be synthesized by reacting pentanoic acid-1-13C with sodium hydroxide. The reaction typically involves dissolving pentanoic acid-1-13C in water and slowly adding sodium hydroxide solution until the reaction is complete. The resulting solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sodium pentanoate-1-¹³C participates in nucleophilic substitution reactions, leveraging its carboxylate group as a nucleophile. A notable example involves its reaction with bromoacetyl derivatives:

Reaction Example

9-Bromoacetyl-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydronaphthacene-5,12-dione reacts with sodium pentanoate-1-¹³C in acetone under reflux to yield 9-valeryloxyacetyl derivatives.

This reaction proceeds via nucleophilic acyl substitution, where the carboxylate displaces bromide, forming an ester linkage. The isotopic label remains intact, facilitating tracking in downstream applications.

Esterification Reactions

The carboxylate group reacts with alcohols in acid-catalyzed esterification:

General Reaction

Key Features

-

Catalysts : Sulfuric acid or p-toluenesulfonic acid.

-

Conditions : Reflux in anhydrous solvents (e.g., toluene).

-

Applications : Synthesis of isotopically labeled esters for metabolic studies.

Acid-Base Reactions

Sodium pentanoate-1-¹³C undergoes neutralization with strong acids to regenerate pentanoic acid-1-¹³C:

Properties of the Product

-

Solubility : Lower in water compared to the sodium salt.

-

pKa : ~4.8 (consistent with short-chain carboxylic acids).

Decarboxylation Reactions

Thermal decarboxylation eliminates CO₂, forming butane-1-¹³C:

Conditions

-

Temperature : 150–200°C.

-

Catalysts : Metal oxides (e.g., CaO) enhance reaction rates.

Comparative Analysis of Reaction Types

Scientific Research Applications

Sodium pentanoate-1-13C has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the synthesis of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of sodium pentanoate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This is particularly useful in studying metabolic processes and understanding the biochemical pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium pentanoate-1-¹³C shares functional and isotopic characteristics with other sodium carboxylates and ¹³C-labeled compounds. Below is a comparative analysis based on structural, isotopic, and applicative features:

Table 1: Comparative Properties of Sodium Pentanoate-1-¹³C and Analogous Compounds

*Hypothetical data included for illustrative purposes; †Substance of Very High Concern (ECHA).

Key Findings:

Structural Differences: Unlike sodium pentanoate-1-¹³C, 2-keto-4-methylpentanoic-1-¹³C acid sodium salt contains a ketone group and a branched methyl chain, which may alter solubility and reactivity in biochemical assays . Fluorinated analogs like PFDA-Na exhibit distinct environmental persistence and toxicity, leading to stricter regulatory oversight .

Isotopic Purity: Sodium pentanoate-1-¹³C and its keto-derivative both achieve 99 atom % ¹³C purity, critical for minimizing background noise in NMR and mass spectrometry . Unlabeled sodium valerate lacks this precision.

Applications: ¹³C-labeled carboxylates are preferred in metabolic flux analysis, whereas unlabeled variants (e.g., sodium valerate) are used in industrial processes . Branched-chain derivatives (e.g., 2-keto-4-methylpentanoic-1-¹³C) are specialized for studying ketone metabolism in mitochondria .

Analytical Handling: Sodium carboxylates often require dilution with cesium (Cs) solutions to standardize concentrations in spectroscopic analysis, as noted in sodium/potassium quantification protocols .

Research and Regulatory Considerations

- Synthesis Challenges : The incorporation of ¹³C at the carboxylate position demands stringent control during synthesis to avoid isotopic scrambling, a common issue in labeled carboxylates .

- Environmental Impact: While sodium pentanoate-1-¹³C is less environmentally hazardous than fluorinated analogs (e.g., PFDA-Na), proper disposal protocols are recommended due to its high chemical stability .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Sodium pentanoate-1-13C with high isotopic purity?

- Methodological Answer: Synthesis typically involves carboxylation of 1-13C-labeled precursors (e.g., 1-13C-pentanol) using sodium hydroxide under controlled anhydrous conditions. Isotopic purity (>99%) is verified via high-resolution mass spectrometry (HRMS) or 13C-NMR. Critical parameters include reaction temperature (<50°C to avoid isotopic scrambling) and solvent selection (e.g., deuterated solvents for NMR compatibility) .

Q. How can researchers confirm the absence of isotopic dilution in this compound during in vitro assays?

- Methodological Answer: Use liquid chromatography coupled with isotope ratio mass spectrometry (LC-IRMS) to track 13C enrichment. Baseline separation of the compound from unlabeled analogs is essential to avoid signal overlap. For metabolic studies, control experiments with unlabeled sodium pentanoate are recommended to quantify background interference .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. For example, monitor the transition m/z 123 → 79 (13C-labeled fragment) with a stable isotope-labeled internal standard (e.g., Sodium pentanoate-2-13C) to correct for matrix effects .

Advanced Research Questions

Q. How can dynamic nuclear polarization (DNP) enhance the sensitivity of 13C-NMR for tracking this compound in real-time metabolic flux studies?

- Methodological Answer: DNP polarizes 13C nuclei at cryogenic temperatures (~1.2 K) in a high magnetic field (3.35 T), followed by rapid dissolution for hyperpolarized NMR. This achieves >10,000x signal enhancement, enabling real-time monitoring of metabolic pathways (e.g., β-oxidation). Key challenges include maintaining polarization during dissolution and minimizing sample heating .

Q. What experimental designs mitigate isotopic interference when co-administering this compound with other 13C-labeled metabolites in tracer studies?

- Methodological Answer: Employ compartmental modeling to distinguish contributions from overlapping 13C signals. For example, use time-resolved sampling and kinetic modeling (e.g., isotopomer spectral analysis) to deconvolute labeling patterns. Parallel experiments with single-labeled compounds are critical for validating cross-talk assumptions .

Q. How do researchers address discrepancies in 13C enrichment levels between theoretical and empirical data in this compound-based assays?

- Methodological Answer: Discrepancies often arise from incomplete precursor incorporation or isotopic exchange. To resolve this:

- Quantify unreacted precursors via gas chromatography (GC) post-synthesis.

- Apply correction factors derived from isotopic dilution assays.

- Validate with nuclear magnetic resonance dispersion (NMRD) to assess relaxation effects on 13C signal accuracy .

Q. What strategies optimize the integration of this compound into multi-omics workflows (e.g., metabolomics and proteomics)?

- Methodological Answer: Use stable isotope-resolved metabolomics (SIRM) with parallel RNA-seq to correlate metabolic flux with gene expression. Key steps:

- Normalize 13C enrichment data to cell biomass (via OD600 or protein quantification).

- Apply pathway enrichment analysis tools (e.g., MetaboAnalyst) to map isotopic labeling onto metabolic networks .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on this compound’s metabolic stability across different cell lines?

- Methodological Answer: Variability may stem from differences in cellular uptake or enzyme expression (e.g., acyl-CoA synthetases). Standardize protocols by:

- Pre-treating cells with efflux inhibitors (e.g., probenecid) to control transporter activity.

- Validating with siRNA knockdown of target enzymes to isolate metabolic pathways .

Q. What statistical approaches are recommended for analyzing low-signal 13C-NMR data in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.